![molecular formula C13H25BrN2O3 B13874541 tert-butyl N-[2-[(2-bromoacetyl)-tert-butylamino]ethyl]carbamate](/img/structure/B13874541.png)
tert-butyl N-[2-[(2-bromoacetyl)-tert-butylamino]ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[2-[(2-bromoacetyl)-tert-butylamino]ethyl]carbamate: is a chemical compound with the molecular formula C11H22BrNO3. It is known for its applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a tert-butyl group, a bromoacetyl group, and a carbamate group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-[(2-bromoacetyl)-tert-butylamino]ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to maximize yield and minimize impurities. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromoacetyl group in tert-butyl N-[2-[(2-bromoacetyl)-tert-butylamino]ethyl]carbamate can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or amines can be used in the presence of a suitable solvent like acetonitrile or dimethylformamide.
Major Products Formed:
Scientific Research Applications
Chemistry: tert-butyl N-[2-[(2-bromoacetyl)-tert-butylamino]ethyl]carbamate is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to modify peptides and proteins. It can introduce specific functional groups into biomolecules, facilitating the study of their structure and function .
Medicine: Its unique chemical structure allows for the development of novel therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of intermediates for various chemical processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[2-[(2-bromoacetyl)-tert-butylamino]ethyl]carbamate involves its ability to undergo nucleophilic substitution reactions. The bromoacetyl group acts as an electrophile, reacting with nucleophiles to form new chemical bonds.
Comparison with Similar Compounds
tert-butyl N-(2-bromoethyl)carbamate: This compound is similar in structure but lacks the additional tert-butylamino group.
tert-butyl N-(2-oxoethyl)carbamate: This compound contains an oxoethyl group instead of a bromoacetyl group.
Uniqueness: tert-butyl N-[2-[(2-bromoacetyl)-tert-butylamino]ethyl]carbamate is unique due to the presence of both a bromoacetyl group and a tert-butylamino group. This combination of functional groups provides distinct reactivity and versatility in synthetic applications, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C13H25BrN2O3 |
|---|---|
Molecular Weight |
337.25 g/mol |
IUPAC Name |
tert-butyl N-[2-[(2-bromoacetyl)-tert-butylamino]ethyl]carbamate |
InChI |
InChI=1S/C13H25BrN2O3/c1-12(2,3)16(10(17)9-14)8-7-15-11(18)19-13(4,5)6/h7-9H2,1-6H3,(H,15,18) |
InChI Key |
ZNLRRMRQQRNHAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N(CCNC(=O)OC(C)(C)C)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


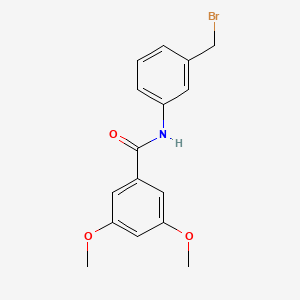

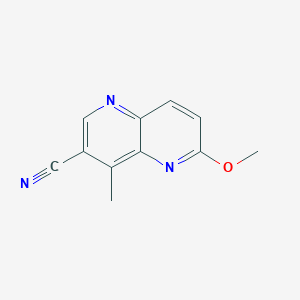
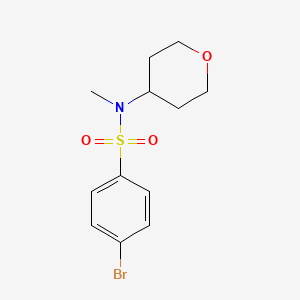
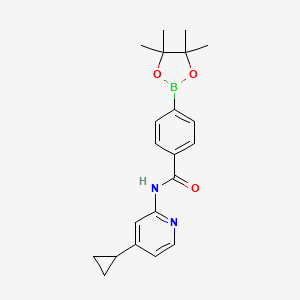
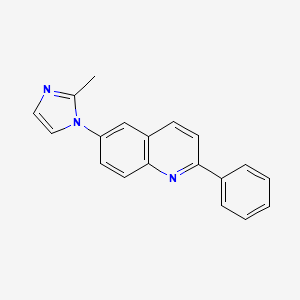

![N'-[2-(4-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]-3-methoxypropanimidamide](/img/structure/B13874527.png)
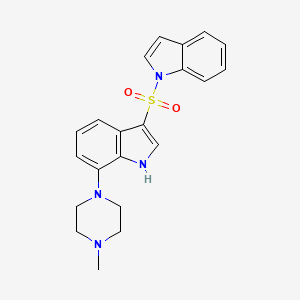
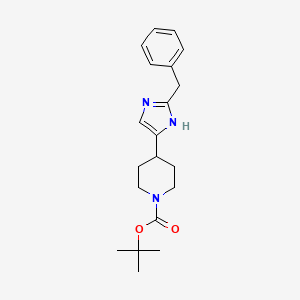
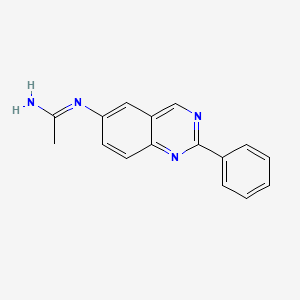
![tert-butyl N-[1-(dimethylamino)-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B13874552.png)
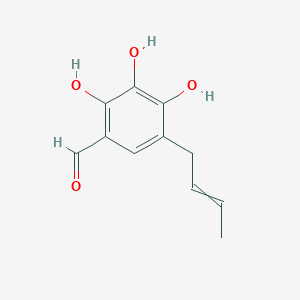
![3-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-3-ethoxypropanoic acid](/img/structure/B13874560.png)
